2-((4-Isopropylphenyl)sulfonyl)acetonitrile
Overview
Description
4-Isopropylbenzenesulfonylacetonitrile is a chemical compound with the molecular formula C11H13NO2S and a molecular weight of 223.29 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Isopropylbenzenesulfonylacetonitrile can be analyzed using various techniques such as mass spectrometry . The structure can be determined by interpreting fragmentation patterns when the molecule is fed into a mass spectrometer .Scientific Research Applications
Stable Isotope Biogeochemistry in Marine Ecology
Stable isotope analysis (SIA) is a versatile tool in ecology, particularly useful for studying the diet, habitat use, movement, and physiology of marine mammals. The review by Newsome, Clementz, and Koch (2010) provides a comprehensive overview of the contributions of SIA to marine mammal science, emphasizing its importance in research areas where controlled laboratory experiments are not feasible due to the nature of the subjects being studied. This methodology could be relevant for research involving 4-Isopropylbenzenesulfonylacetonitrile if isotopic signatures or the compound's role in marine ecosystems are of interest (Newsome, Clementz, & Koch, 2010).
Photocatalysis and Environmental Applications
The review on g-C3N4-based photocatalysts by Wen, Xie, Chen, and Li (2017) highlights the role of heterogeneous photocatalysis in environmental applications, including pollutant degradation and solar fuel production. The unique physicochemical properties of g-C3N4-based photocatalysts and their design strategies for improving photocatalytic efficiency are detailed. Research on or application of 4-Isopropylbenzenesulfonylacetonitrile in photocatalytic processes or as part of the synthesis of photocatalysts could benefit from the insights provided in this review (Wen, Xie, Chen, & Li, 2017).
Ecogeochemistry in Ecosystem Research
Irrgeher and Prohaska (2015) discuss the role of non-traditional stable isotopes in analytical ecogeochemistry, a field that applies analytical methods to ecological questions. This review addresses the development of isotope research in ecogeochemistry, highlighting the requirements for detecting small isotopic shifts and the innovative applications in ecosystem research. This approach could offer a novel perspective for studying the environmental behavior or ecological impact of 4-Isopropylbenzenesulfonylacetonitrile, especially regarding its bioavailability and distribution in ecosystems (Irrgeher & Prohaska, 2015).
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)sulfonylacetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-9(2)10-3-5-11(6-4-10)15(13,14)8-7-12/h3-6,9H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIXKRNTWBNFPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341946 | |
Record name | 4-Isopropylbenzenesulfonylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207853-59-6 | |
Record name | 4-Isopropylbenzenesulfonylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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